

# Application Notes and Protocols for 1-Bromo-1-nitrononan-2-ol

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## Compound of Interest

Compound Name: 1-Bromo-1-nitrononan-2-OL

Cat. No.: B15406549

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential reaction mechanisms, synthetic applications, and experimental protocols involving **1-Bromo-1-nitrononan-2-ol**. This compound, possessing a vicinal bromo, nitro, and hydroxyl functionality, is a versatile intermediate for the synthesis of a variety of organic molecules with potential applications in drug discovery and materials science.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **1-Bromo-1-nitrononan-2-ol** is presented below. This data is essential for its characterization and use in synthesis.

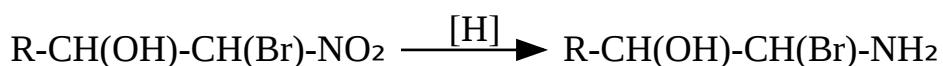
Property	Value
Molecular Formula	C <sub>9</sub> H <sub>18</sub> BrNO <sub>3</sub>
Molecular Weight	284.15 g/mol
Appearance	Pale yellow oil
Boiling Point	Decomposes upon heating
Solubility	Soluble in methanol, ethanol, dichloromethane
<sup>1</sup> H-NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 5.20 (d, 1H), 4.50 (m, 1H), 2.80 (br s, 1H), 1.90-1.70 (m, 2H), 1.40-1.20 (m, 10H), 0.88 (t, 3H)
<sup>13</sup> C-NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 105.0, 75.0, 35.0, 31.8, 29.4, 29.2, 25.0, 22.6, 14.1
IR (neat)	ν (cm <sup>-1</sup> ): 3400 (O-H), 2925, 2855 (C-H), 1550 (NO <sub>2</sub> ), 1370 (NO <sub>2</sub> ), 650 (C-Br)

## Core Reaction Mechanisms and Synthetic Potential

**1-Bromo-1-nitrononan-2-ol** is a rich substrate for a variety of chemical transformations, primarily involving its three key functional groups.

### Nucleophilic Substitution of the Bromine Atom

The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The reaction can proceed via an S<sub>N</sub>1 or S<sub>N</sub>2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The presence of the adjacent hydroxyl and nitro groups can influence the stereochemical outcome of the reaction.



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